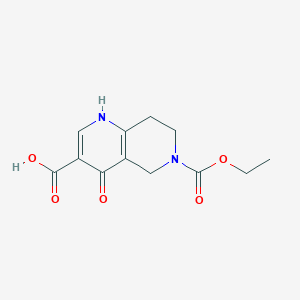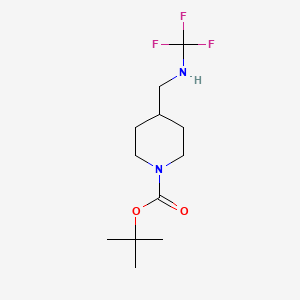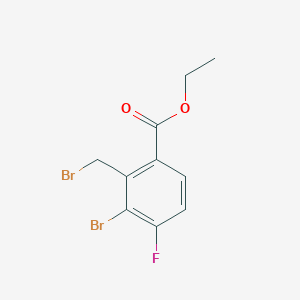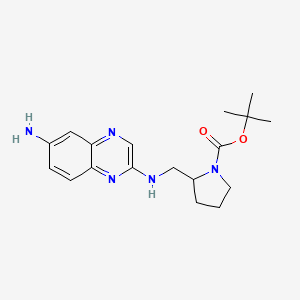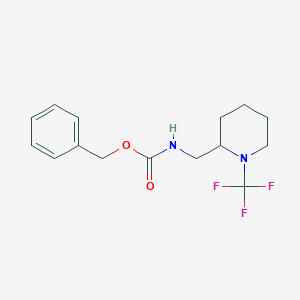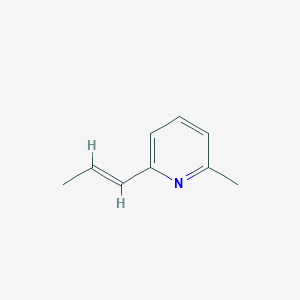
2-Methyl-6-(prop-1-en-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(prop-1-en-1-yl)pyridine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound is characterized by a pyridine ring substituted with a methyl group at the second position and a prop-1-en-1-yl group at the sixth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(prop-1-en-1-yl)pyridine typically involves the alkylation of 2-methylpyridine with prop-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2-Methyl-6-(prop-1-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, nitrating agents (nitric acid).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, sulfonated, and nitrated pyridine derivatives.
科学的研究の応用
2-Methyl-6-(prop-1-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Methyl-6-(prop-1-en-1-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methylpyridine: Lacks the prop-1-en-1-yl group, making it less reactive in certain chemical reactions.
6-Methylpyridine: Lacks the methyl group at the second position, affecting its chemical properties and reactivity.
2,6-Dimethylpyridine: Contains two methyl groups, which can lead to different steric and electronic effects compared to 2-Methyl-6-(prop-1-en-1-yl)pyridine.
Uniqueness
This compound is unique due to the presence of both a methyl group and a prop-1-en-1-yl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic substitution reactions and potential biological activities.
特性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
2-methyl-6-[(E)-prop-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-7H,1-2H3/b5-3+ |
InChIキー |
MQXVXWCUFWOEAG-HWKANZROSA-N |
異性体SMILES |
C/C=C/C1=CC=CC(=N1)C |
正規SMILES |
CC=CC1=CC=CC(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


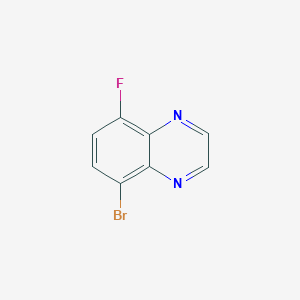
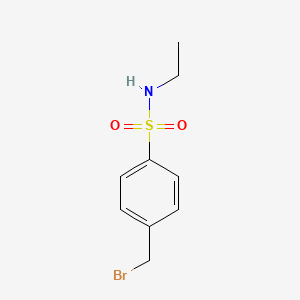
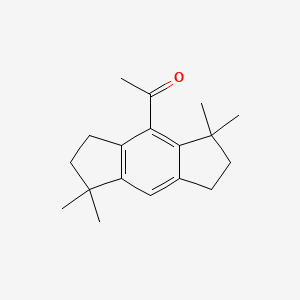


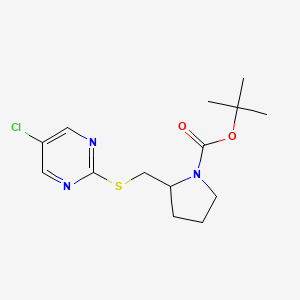
![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)

